![molecular formula C31H37ClO5S B11950273 Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- CAS No. 87016-97-5](/img/structure/B11950273.png)
Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecanoyl chloride group attached to a phenoxy ring, which is further substituted with a sulfonyl group and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- typically involves multiple steps. One common method includes the reaction of dodecanoyl chloride with 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenol in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The phenylmethoxy and sulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the acyl chloride group.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the phenylmethoxy and sulfonyl groups.
Scientific Research Applications
Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dodecanoyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- involves its reactivity with nucleophiles, leading to the formation of various derivatives. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify and functionalize molecules.
Comparison with Similar Compounds
Similar Compounds
Dodecanoyl chloride: A simpler compound with only the dodecanoyl chloride group.
Phenylmethoxyphenyl sulfonyl chloride: Contains the phenylmethoxy and sulfonyl groups but lacks the dodecanoyl chloride group.
Phenoxy dodecanoyl chloride: Similar structure but without the sulfonyl group.
Uniqueness
Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
87016-97-5 |
|---|---|
Molecular Formula |
C31H37ClO5S |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]dodecanoyl chloride |
InChI |
InChI=1S/C31H37ClO5S/c1-2-3-4-5-6-7-8-12-15-30(31(32)33)37-27-18-22-29(23-19-27)38(34,35)28-20-16-26(17-21-28)36-24-25-13-10-9-11-14-25/h9-11,13-14,16-23,30H,2-8,12,15,24H2,1H3 |
InChI Key |
UNFLHJPIISBRTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


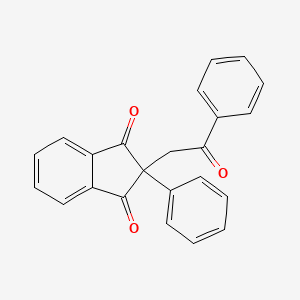
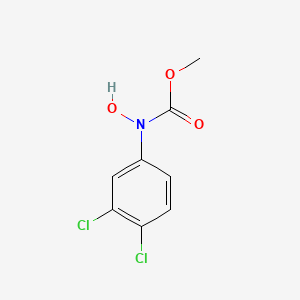
![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
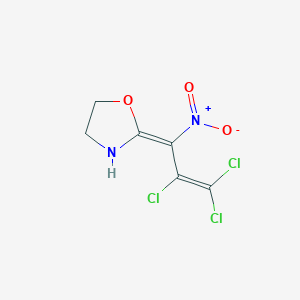
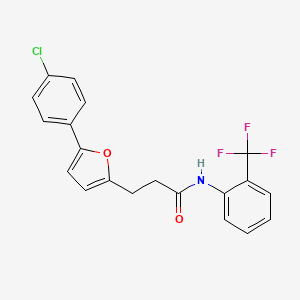
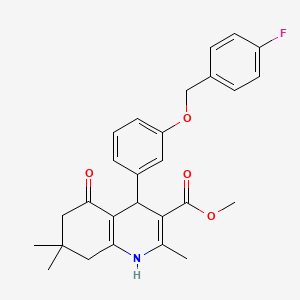




![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)


